6-Ethyl-5,7-dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one
Description
6-Ethyl-5,7-dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one is a heterocyclic compound featuring a unique structure that combines elements of pyrrole and imidazole rings
Properties
Molecular Formula |
C10H12N2OS |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
6-ethyl-5,7-dimethyl-1-sulfanylidenepyrrolo[1,2-c]imidazol-3-one |
InChI |
InChI=1S/C10H12N2OS/c1-4-7-5(2)8-9(14)11-10(13)12(8)6(7)3/h4H2,1-3H3,(H,11,13,14) |
InChI Key |
RNFGOPFLPSYZCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C(=C1C)C(=S)NC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5,7-dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the imidazole moiety. Key steps include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Imidazole Ring: This step often involves cyclization reactions using appropriate precursors such as α-haloketones and amidines.
Thioxo Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5,7-dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, Grignard reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
6-Ethyl-5,7-dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in organic electronics and as a building block for novel polymers.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Mechanism of Action
The mechanism by which 6-Ethyl-5,7-dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one exerts its effects involves interactions with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes in bacterial cells, leading to cell death. In anticancer research, it might interfere with DNA replication or repair mechanisms, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
6-Ethyl-5-methyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one: Similar structure but with one less methyl group, potentially altering its properties.
Uniqueness
6-Ethyl-5,7-dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one is unique due to the specific arrangement of its substituents, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new drugs and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
